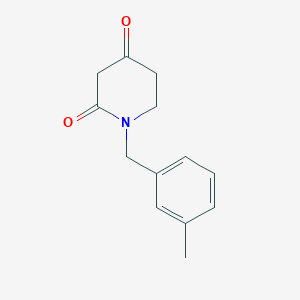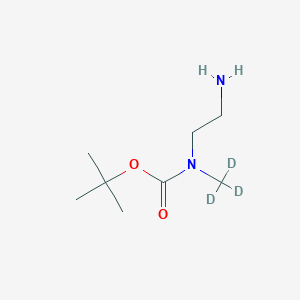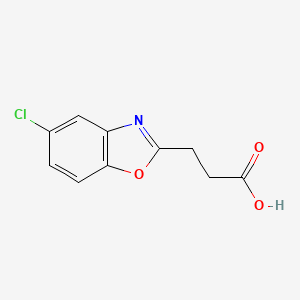
(s)-3-Amino-4-(4-pyridyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-3-amino-4-(4-pyridyl)butyric acid is an organic compound that features both an amino group and a pyridyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of (s)-3-(Boc-amino)-4-(4-pyridyl)butyric acid as an intermediate . The Boc group is then removed under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for (s)-3-amino-4-(4-pyridyl)butyric acid are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(s)-3-amino-4-(4-pyridyl)butyric acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The pyridyl group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oxo derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
(s)-3-amino-4-(4-pyridyl)butyric acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein synthesis.
Industry: It may be used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of (s)-3-amino-4-(4-pyridyl)butyric acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the pyridyl group can participate in π-π interactions. These interactions can influence the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (s)-3-(Boc-amino)-4-(4-pyridyl)butyric acid
- (s)-Boc-4-(4-pyridyl)-β-Homoala-OH
Uniqueness
(s)-3-amino-4-(4-pyridyl)butyric acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
(3S)-3-amino-4-pyridin-4-ylbutanoic acid |
InChI |
InChI=1S/C9H12N2O2/c10-8(6-9(12)13)5-7-1-3-11-4-2-7/h1-4,8H,5-6,10H2,(H,12,13)/t8-/m0/s1 |
Clé InChI |
HPMMXBBRJNNDBV-QMMMGPOBSA-N |
SMILES isomérique |
C1=CN=CC=C1C[C@@H](CC(=O)O)N |
SMILES canonique |
C1=CN=CC=C1CC(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


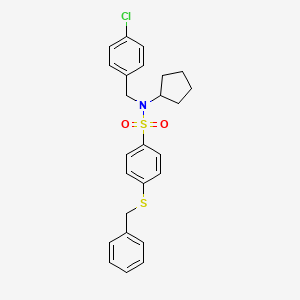



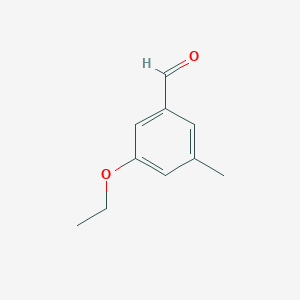



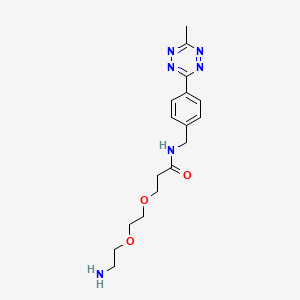
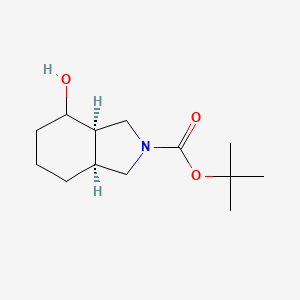
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethyl)-](/img/structure/B14039208.png)
